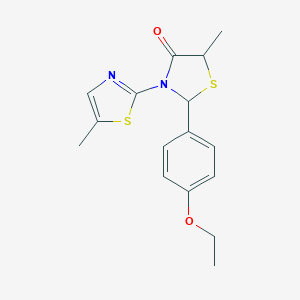![molecular formula C20H20Cl2N4O2S B277754 N-{[2-(4-acetylpiperazin-1-yl)phenyl]carbamothioyl}-2,5-dichlorobenzamide](/img/structure/B277754.png)
N-{[2-(4-acetylpiperazin-1-yl)phenyl]carbamothioyl}-2,5-dichlorobenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{[2-(4-acetylpiperazin-1-yl)phenyl]carbamothioyl}-2,5-dichlorobenzamide, commonly known as ADP-ribosylation factor 6 (ARF6) inhibitor, is a small molecule that has gained significant attention in the scientific community due to its potential applications in research and drug discovery. ARF6 is a member of the ADP-ribosylation factor family of small GTPases that play a crucial role in regulating various cellular processes such as endocytosis, exocytosis, and cytoskeletal rearrangements.
作用机制
N-{[2-(4-acetylpiperazin-1-yl)phenyl]carbamothioyl}-2,5-dichlorobenzamide inhibitor works by binding to the active site of N-{[2-(4-acetylpiperazin-1-yl)phenyl]carbamothioyl}-2,5-dichlorobenzamide and inhibiting its GTPase activity. This results in the accumulation of N-{[2-(4-acetylpiperazin-1-yl)phenyl]carbamothioyl}-2,5-dichlorobenzamide in its active GTP-bound form, leading to the disruption of various cellular processes that are regulated by N-{[2-(4-acetylpiperazin-1-yl)phenyl]carbamothioyl}-2,5-dichlorobenzamide.
Biochemical and Physiological Effects:
N-{[2-(4-acetylpiperazin-1-yl)phenyl]carbamothioyl}-2,5-dichlorobenzamide inhibitor has been shown to have several biochemical and physiological effects. It inhibits the internalization of various receptors, including transferrin receptor and epidermal growth factor receptor, and reduces the formation of clathrin-coated pits. It also inhibits cell migration and invasion and modulates the activity of phospholipase D. Additionally, it has been shown to induce apoptosis in cancer cells and to sensitize them to chemotherapy.
实验室实验的优点和局限性
N-{[2-(4-acetylpiperazin-1-yl)phenyl]carbamothioyl}-2,5-dichlorobenzamide inhibitor has several advantages for lab experiments. It is a small molecule that is easy to synthesize and modify, and it has a high degree of specificity for N-{[2-(4-acetylpiperazin-1-yl)phenyl]carbamothioyl}-2,5-dichlorobenzamide. Additionally, it has been extensively studied and validated in various cellular and animal models. However, there are also some limitations to its use in lab experiments. It has a relatively short half-life, which limits its efficacy in vivo, and it may have off-target effects on other GTPases.
未来方向
There are several future directions for the use of N-{[2-(4-acetylpiperazin-1-yl)phenyl]carbamothioyl}-2,5-dichlorobenzamide inhibitor in scientific research and drug discovery. One potential application is in the development of novel cancer therapies that target N-{[2-(4-acetylpiperazin-1-yl)phenyl]carbamothioyl}-2,5-dichlorobenzamide-mediated signaling pathways. Additionally, it may be used to study the role of N-{[2-(4-acetylpiperazin-1-yl)phenyl]carbamothioyl}-2,5-dichlorobenzamide in other cellular processes, such as autophagy and cell polarity. Further research is also needed to optimize the pharmacokinetics and efficacy of N-{[2-(4-acetylpiperazin-1-yl)phenyl]carbamothioyl}-2,5-dichlorobenzamide inhibitor in vivo.
合成方法
The synthesis of N-{[2-(4-acetylpiperazin-1-yl)phenyl]carbamothioyl}-2,5-dichlorobenzamide inhibitor involves several steps, including the reaction of 2,5-dichlorobenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with N-(4-acetylpiperazin-1-yl)aniline to obtain N-{[2-(4-acetylpiperazin-1-yl)phenyl]carbamoyl}-2,5-dichlorobenzamide. The final product is obtained by reacting the intermediate with thiourea in the presence of a base.
科学研究应用
N-{[2-(4-acetylpiperazin-1-yl)phenyl]carbamothioyl}-2,5-dichlorobenzamide inhibitor has been extensively used in scientific research to understand the role of N-{[2-(4-acetylpiperazin-1-yl)phenyl]carbamothioyl}-2,5-dichlorobenzamide in various cellular processes. It has been shown to inhibit the formation of clathrin-coated pits, which are involved in endocytosis, and to reduce the internalization of transferrin receptor and epidermal growth factor receptor. N-{[2-(4-acetylpiperazin-1-yl)phenyl]carbamothioyl}-2,5-dichlorobenzamide inhibitor has also been used to study the role of N-{[2-(4-acetylpiperazin-1-yl)phenyl]carbamothioyl}-2,5-dichlorobenzamide in regulating cell migration and invasion, as well as in cancer metastasis. Additionally, it has been shown to modulate the activity of phospholipase D, which is involved in the regulation of membrane trafficking and signal transduction.
属性
产品名称 |
N-{[2-(4-acetylpiperazin-1-yl)phenyl]carbamothioyl}-2,5-dichlorobenzamide |
|---|---|
分子式 |
C20H20Cl2N4O2S |
分子量 |
451.4 g/mol |
IUPAC 名称 |
N-[[2-(4-acetylpiperazin-1-yl)phenyl]carbamothioyl]-2,5-dichlorobenzamide |
InChI |
InChI=1S/C20H20Cl2N4O2S/c1-13(27)25-8-10-26(11-9-25)18-5-3-2-4-17(18)23-20(29)24-19(28)15-12-14(21)6-7-16(15)22/h2-7,12H,8-11H2,1H3,(H2,23,24,28,29) |
InChI 键 |
RSAISCGIIOYJCP-UHFFFAOYSA-N |
SMILES |
CC(=O)N1CCN(CC1)C2=CC=CC=C2NC(=S)NC(=O)C3=C(C=CC(=C3)Cl)Cl |
规范 SMILES |
CC(=O)N1CCN(CC1)C2=CC=CC=C2NC(=S)NC(=O)C3=C(C=CC(=C3)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-[4-(Dimethylamino)benzylidene]-5-methyl-1-indanone](/img/structure/B277672.png)
![N-{4-[2-(8-amino-4-quinolinyl)vinyl]phenyl}-N,N-dimethylamine](/img/structure/B277673.png)
![3-[2-(3,4-Dihydroxyphenyl)-2-oxoethyl]-1,3-benzothiazol-3-ium](/img/structure/B277676.png)
![4-[2-(1-Isoquinolinyl)vinyl]phenylamine](/img/structure/B277677.png)
![N-butyl-N-{4-[2-(4-quinolinyl)vinyl]phenyl}amine](/img/structure/B277678.png)

![2-[2-(2,4,5-Trimethoxyphenyl)vinyl]quinoline](/img/structure/B277681.png)


![2-[4-(Dimethylamino)phenyl]-5-methyl-3-(5-methyl-1,3-thiazol-2-yl)-1,3-thiazolidin-4-one](/img/structure/B277686.png)


